molecular formula C18H20O2S B14648113 2,5-Dibenzylthiolane 1,1-dioxide CAS No. 53339-86-9

2,5-Dibenzylthiolane 1,1-dioxide

Cat. No.: B14648113
CAS No.: 53339-86-9
M. Wt: 300.4 g/mol
InChI Key: BXOZNDMXFXFSHH-UHFFFAOYSA-N
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Description

2,5-Dibenzylthiolane 1,1-dioxide is a sulfone derivative of thiolane, a saturated five-membered ring containing one sulfur atom. The compound features benzyl substituents at the 2- and 5-positions and a sulfone group (1,1-dioxide) at the sulfur center. Sulfones like this are valued for their chemical stability and utility in pharmaceuticals, agrochemicals, and materials science. Thus, comparisons are drawn from structurally related sulfone derivatives documented in the literature.

Properties

CAS No.

53339-86-9

Molecular Formula

C18H20O2S

Molecular Weight

300.4 g/mol

IUPAC Name

2,5-dibenzylthiolane 1,1-dioxide

InChI

InChI=1S/C18H20O2S/c19-21(20)17(13-15-7-3-1-4-8-15)11-12-18(21)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

BXOZNDMXFXFSHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylthiolane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dibenzyl sulfide with an oxidizing agent to introduce the sulfone group, followed by cyclization to form the thiolane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents such as hydrogen peroxide or peracids. The process is optimized for yield and efficiency, often involving continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibenzylthiolane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2,5-Dibenzylthiolane 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2,5-Dibenzylthiolane 1,1-dioxide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity. The benzyl groups provide additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

The following sulfone-containing compounds from the provided evidence are analyzed for structural, physicochemical, and functional similarities:

Structural Analogues

2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide ():

  • Structure : A five-membered thiadiazolidine ring (containing two nitrogen atoms and one sulfur) with a benzyl substituent.
  • Molecular formula : C₉H₁₂N₂O₂S.
  • Molecular weight : 212.27 g/mol.

2,5-Dihexylthiophene 1,1-dioxide ():

  • Structure : A thiophene ring (unsaturated five-membered sulfur heterocycle) with hexyl groups at positions 2 and 5.
  • Molecular formula : C₁₆H₂₈O₂S (inferred).
  • Molecular weight : 308.46 g/mol (calculated).

Molecular formula: C₄H₆O₂S. Molecular weight: 118.15 g/mol.

Physicochemical Properties

Table 1: Comparative Physicochemical Profiles

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility LogP
2-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide 212.27 Not reported Not reported Not reported Not reported
2,5-Dihexylthiophene 1,1-dioxide 308.46 Not reported Not reported Industrial solvents Not reported
2,5-Dihydrothiophene 1,1-dioxide 118.15 63–67 ~190.71 Water, ethanol, benzene, ether 1.05

Sources:

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